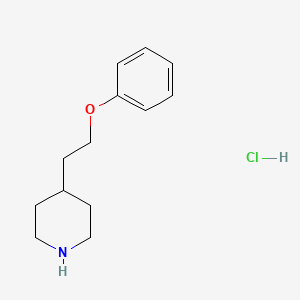

4-(2-Phenoxyethyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(2-phenoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12;/h1-5,12,14H,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTIVLBJBFTOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Nucleophilic Substitution Approach

- Starting materials: 2-phenoxyethanol derivatives and piperidine.

- Procedure:

- Activation of 2-phenoxyethanol via conversion to halides (e.g., 2-phenoxyethyl chloride) using reagents like thionyl chloride or phosphorus trichloride.

- Nucleophilic substitution with piperidine in the presence of a base (e.g., potassium carbonate) in an aprotic solvent such as acetone or tetrahydrofuran (THF).

- Reflux at 60-80°C for 12-24 hours.

- The reaction mixture is then cooled, and the product is isolated via extraction and purification.

Method B: Reductive Amination

- Starting materials: 2-phenoxyacetaldehyde and piperidine.

- Procedure:

- Condensation of 2-phenoxyacetaldehyde with piperidine under mild acidic conditions.

- Reduction of the imine intermediate with sodium borohydride or sodium cyanoborohydride.

- Conducted at room temperature or slightly elevated temperature (~25-40°C).

- Reaction time varies from 4-8 hours.

Formation of the Piperidine Ring and Functionalization

The synthesis of the core piperidine ring can be achieved via cyclization reactions or via reduction of precursor compounds.

Method C: Cyclization from Piperidine Precursors

- Starting materials: N-alkylated derivatives of piperidine.

- Procedure:

- Alkylation of piperidine with phenoxyethyl halides.

- Cyclization is often unnecessary if the alkylation is selective.

- Alternatively, cyclization from amino alcohols using acid catalysis.

Method D: Direct Alkylation of Piperidine

- Procedure:

- Piperidine is reacted with phenoxyethyl halides in the presence of a base such as potassium carbonate or sodium hydride.

- Conducted in solvents like acetonitrile or THF at reflux.

- Reflux at 70-80°C for 12-24 hours.

- Purification by distillation or chromatography.

Salt Formation: Hydrochloride Salt

The free base 4-(2-Phenoxyethyl)piperidine is converted into its hydrochloride salt to enhance stability and solubility.

Method E: Acidic Salt Formation

- Procedure:

- Dissolve the free base in anhydrous ethanol or methanol.

- Bubble dry hydrogen chloride gas or add concentrated HCl dropwise.

- Stir at room temperature for 2-4 hours.

- The precipitated hydrochloride salt is filtered, washed with cold solvent, and dried under vacuum.

Data Table: Summary of Preparation Methods

| Step | Method | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Halide formation | Thionyl chloride | Toluene | Reflux, 2-4 hrs | Moderate | Converts phenoxyethanol to halide |

| 2 | Nucleophilic substitution | Piperidine | Acetone/THF | Reflux, 12-24 hrs | Good | Forms phenoxyethyl piperidine |

| 3 | Reductive amination | 2-phenoxyacetaldehyde | Ethanol | Room temp, 4-8 hrs | Variable | Alternative route |

| 4 | Salt formation | HCl gas | Ethanol/methanol | Room temp | High | Stabilizes compound |

Research Findings and Optimization

Recent research emphasizes the importance of reaction conditions for yield and purity:

- Temperature Control: Maintaining low temperatures (~0-10°C) during salt formation minimizes impurities.

- Solvent Choice: Aprotic solvents like THF or acetonitrile favor nucleophilic substitution efficiency.

- Reagent Purity: High purity halides and piperidine derivatives improve overall yield and reduce side reactions.

- Environmental Considerations: Use of greener solvents and minimizing excess reagents aligns with industrial sustainability goals.

Advanced Synthetic Routes

Some patents and studies describe more sophisticated routes involving multi-step reactions such as:

- Urea melt-condensation to generate heterocyclic intermediates, followed by reduction.

- Oxidative coupling using sodium periodate or similar oxidants to introduce phenoxy groups selectively.

- Sequential amidation and alkylation for functional group diversification.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Phenoxyethyl)piperidine hydrochloride undergoes various chemical reactions

Biological Activity

Overview

4-(2-Phenoxyethyl)piperidine hydrochloride is a synthetic compound that belongs to the class of phenoxyalkyl amines. It is characterized by a piperidine ring substituted with a phenoxyethyl group, which confers significant biological activities, particularly in pharmacological applications. This compound has garnered interest due to its potential roles as an acetylcholinesterase (AChE) inhibitor and its implications in treating neurodegenerative diseases, such as Alzheimer's disease.

The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors:

- Acetylcholinesterase Inhibition : The compound effectively inhibits AChE, an enzyme crucial for neurotransmitter regulation. This inhibition can enhance cholinergic transmission, potentially improving cognitive functions in neurodegenerative conditions.

- Histamine H3 Receptor Modulation : It exhibits inverse agonistic properties at histamine H3 receptors, which may influence neurotransmitter release and have implications for conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD).

Research indicates that this compound engages in various biochemical interactions:

- Cellular Effects : The compound modulates cellular signaling pathways, including the MAPK/ERK pathway, influencing gene expression and cell metabolism. Such modulation can lead to alterations in cell cycle dynamics and apoptosis in cancer cells .

- Inflammatory Pathways : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory disorders.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Inhibition of AChE : A study demonstrated that this compound binds effectively to the active site of AChE through non-covalent interactions, enhancing its inhibitory activity. This property is crucial for developing treatments for Alzheimer's disease .

- Anticancer Properties : Related piperidine compounds have shown potential against various cancers. For instance, piperidine derivatives were observed to induce apoptosis in breast cancer cell lines by modulating the Akt signaling pathway, which is also relevant for this compound due to structural similarities .

- Animal Model Studies : Recent explorations using an STZ (streptozotocin) animal model demonstrated the potential of phenoxyethyl piperidine derivatives in improving cognitive deficits associated with dementia, highlighting their therapeutic promise .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(2-Isopropylphenoxy)ethylpiperidine | Piperidine derivative | Enhanced lipophilicity; potential for higher bioavailability |

| 4-(2-Methoxyphenyl)ethylpiperidine | Piperidine derivative | Exhibits different selectivity profiles for enzyme inhibition |

| 4-(2-(3-Isopropylphenoxy)ethyl)piperidine | Piperidine derivative | Increased steric hindrance affecting binding affinity |

These comparisons illustrate how variations in substituents influence biological activity and pharmacological profiles.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(2-Phenoxyethyl)piperidine hydrochloride exhibits significant anticancer properties. It has been shown to affect several signaling pathways crucial in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt. These pathways are vital for the proliferation and survival of cancer cells . In vitro studies have demonstrated its effectiveness against various cancer types including breast, prostate, and lung cancers. Notably, it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Study:

A study explored the effects of piperidine derivatives on triple-negative breast cancer cells, highlighting the ability of these compounds to inhibit cell proliferation and induce apoptosis through modulation of key signaling pathways .

Antiviral and Antimicrobial Properties

Piperidine derivatives, including this compound, are being investigated for their antiviral properties. These compounds have shown promise in inhibiting viral replication through various mechanisms, making them candidates for further development in antiviral therapies. Additionally, some studies suggest potential antimicrobial activities against specific pathogens.

Neuropharmacological Applications

The compound has been explored for its neuropharmacological effects, particularly as an analgesic. Piperidine derivatives are known to interact with opioid receptors and other neuroreceptors involved in pain modulation. This interaction suggests that this compound could serve as a potential alternative to traditional analgesics with fewer side effects .

Case Study:

Research on novel piperidine compounds indicated their capability to alleviate pain conditions similar to pethidine but with reduced addiction potential. These findings suggest that this compound could be developed into effective pain management therapies .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Lipophilicity : Halogenated derivatives (e.g., ) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound.

- Polarity : Carboxylic acid-containing analogs () show increased solubility in aqueous environments, affecting excretion and bioavailability.

- Safety: Triazole-containing derivatives () are labeled as irritants, suggesting higher acute toxicity than the phenoxyethyl analog [21].

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Phenoxyethyl)piperidine hydrochloride, and how can reaction efficiency be optimized?

- Methodology :

-

Step 1 : Utilize nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized via alkylation of piperidine with phenoxyethyl halides in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., NaOH) .

-

Step 2 : Optimize reaction efficiency by controlling temperature (e.g., 0–25°C), solvent polarity, and stoichiometric ratios. Evidence from similar compounds shows yields >90% when using excess alkylating agents and inert atmospheres .

-

Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

- Data Table : Synthesis Parameters for Analogous Piperidine Derivatives

| Compound | Reaction Type | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 4-[(4-Methoxyphenyl)sulfonyl] | Nucleophilic substitution | DCM/NaOH | 85 | 99 | |

| 2-((4-Chlorophenyl)methyl) | Alkylation | THF/K₂CO₃ | 92 | 98 |

Q. How should researchers handle discrepancies in spectral data (e.g., NMR, IR) during structural confirmation?

- Methodology :

- NMR Analysis : Compare experimental shifts with computational predictions (e.g., DFT calculations). For piperidine derivatives, aromatic protons typically resonate at δ 6.8–7.5 ppm, while piperidine CH₂ groups appear at δ 1.5–3.0 ppm . Discrepancies may indicate conformational flexibility or impurities.

- IR Validation : Ensure carbonyl (C=O) or sulfonyl (S=O) stretches align with expected ranges (1650–1750 cm⁻¹ or 1150–1250 cm⁻¹, respectively). Contradictions may require repeating experiments under dry conditions .

- Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if available .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Piperidine hydrochlorides are hygroscopic and may decompose at >40°C .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental results in the reactivity of this compound?

- Methodology :

- Step 1 : Re-examine solvent effects in DFT models. For example, piperidine derivatives may exhibit solvolysis in protic solvents, altering reaction pathways .

- Step 2 : Validate transition states using ab initio molecular dynamics (AIMD) to account for temperature and steric effects .

- Step 3 : Conduct kinetic studies (e.g., variable-temperature NMR) to compare activation energies with theoretical values .

Q. How can researchers design stability studies to assess the compound's sensitivity to environmental factors?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), light (UV/vis), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC .

- Analytical Endpoints : Track changes in purity (>98% baseline), pH (3–6 for hydrochloride salts), and byproduct formation (e.g., free piperidine) .

- Data Table : Stability Profile of Analogous Compounds

| Condition | Time (Days) | Purity Loss (%) | Major Degradant | Reference |

|---|---|---|---|---|

| 40°C, dry | 30 | <2 | None | |

| 25°C, 75% RH | 14 | 5 | Hydrolyzed ester |

Q. What methodological considerations are essential when using chromatographic techniques to analyze purity?

- Methodology :

- HPLC Optimization : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (70:30). Adjust flow rate (1.0 mL/min) and UV detection (254 nm) for piperidine derivatives .

- Impurity Profiling : Spike samples with known impurities (e.g., unreacted phenoxyethyl precursors) to validate method specificity .

- Validation Parameters : Ensure linearity (R² >0.99), precision (%RSD <2%), and LOD/LOQ (0.1–1.0 μg/mL) per ICH guidelines .

Key Considerations

- Data Limitations : Direct data on this compound is scarce; methodologies are extrapolated from structurally analogous compounds.

- Contradictions in Evidence : Storage recommendations vary (e.g., some SDS suggest 2–8°C , others ambient conditions ). Cross-reference multiple sources for risk assessment.

- Safety Compliance : Follow GHS classifications and local regulations for disposal and transportation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.